1,7-Phenanthroline

Catalog No.
S8046181
CAS No.
12678-01-2
M.F
C12H8N2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Phenanthroline

CAS Number

12678-01-2

Product Name

1,7-Phenanthroline

IUPAC Name

1,7-phenanthroline

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H

InChI Key

OZKOMUDCMCEDTM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1

Description

1,7-phenanthroline is a phenanthroline.

1,7-Phenanthroline is a heterocyclic organic compound with the molecular formula C12H8N2C_{12}H_8N_2 and a molecular weight of 180.2053 g/mol. It consists of a phenanthrene backbone with nitrogen atoms located at the 1 and 7 positions. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and biological applications. The compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents, which enhances its utility in various

, particularly in coordination chemistry. It can form chelate complexes with transition metals, which are often utilized in analytical chemistry and catalysis. For instance, it reacts with copper(II) salts to form complexes that exhibit distinct structural and biological properties . Additionally, it can undergo oxidation reactions and participate in electrophilic aromatic substitutions due to the electron-rich nature of its aromatic system.

1,7-Phenanthroline exhibits significant biological activity, particularly as an inhibitor of metalloproteins. It has been found to inhibit various metallopeptidases by chelating the metal ions essential for their catalytic activity. This property has been exploited in studies related to cancer therapy and antibacterial activity. For example, silver(I) complexes containing 1,7-phenanthroline have demonstrated potent antifungal activity against Candida species . Furthermore, it has been shown to interact with DNA, influencing cellular processes such as replication and transcription.

Several synthesis methods for 1,7-phenanthroline have been reported:

  • Multicomponent Reactions: A common method involves the reaction of substituted anilines with paraformaldehyde under acidic conditions to yield 1,7-phenanthroline derivatives .
  • Cyclization Reactions: Another approach utilizes the cyclization of o-phenylenediamines with glycerol in the presence of an acid catalyst .
  • Skraup Synthesis: The traditional Skraup synthesis method can also be adapted for producing phenanthroline derivatives through a series of reactions involving glycerol and o-phenylenediamine .

These methods allow for the generation of various derivatives by modifying substituents on the aniline or phenanthroline structure.

1,7-Phenanthroline finds applications across multiple fields:

  • Coordination Chemistry: Its ability to form stable complexes with metal ions makes it a key ligand in coordination compounds used for catalysis and sensor applications.
  • Biological Research: As a metalloprotease inhibitor, it is utilized in biochemical assays to study enzyme mechanisms and potential therapeutic targets.
  • Analytical Chemistry: It serves as a reagent for detecting metal ions due to its colorimetric properties when complexed with metals like iron and copper.
  • Material Science: The compound is also explored for its potential use in supramolecular chemistry and the development of new materials .

Studies on the interactions of 1,7-phenanthroline with different metal ions have revealed its unique coordination properties. For example, it has shown different binding affinities compared to other phenanthroline derivatives like 4,7-phenanthroline. These differences affect their biological activities and stability in various environments. Research indicates that complexes formed with 1,7-phenanthroline exhibit distinct structural characteristics that influence their reactivity and interaction with biological targets such as DNA .

Similar Compounds: Comparison

1,7-Phenanthroline shares structural similarities with several other compounds within the phenanthroline family. Here are some notable comparisons:

CompoundStructure TypeUnique Features
1,10-PhenanthrolineIsomerStronger chelating agent than 1,7-phenanthroline; widely used in coordination chemistry .
4,7-PhenanthrolineIsomerExhibits different coordination properties; often used in biological studies due to specific interactions with metal ions .
2,9-Dimethyl-1,10-PhenanthrolineSubstituted derivativeEnhanced solubility and altered binding properties; useful in sensor applications .
BathocuproineSubstituted derivativeKnown for its selective binding to copper ions; used as a reagent for detecting copper levels .

The uniqueness of 1,7-phenanthroline lies in its specific coordination properties and biological activities that differentiate it from these related compounds. Its ability to inhibit metalloproteins while forming stable complexes makes it particularly valuable in both research and practical applications.

Physical Description

Tan crystalline powder; [MSDSonline]

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

180.068748264 g/mol

Monoisotopic Mass

180.068748264 g/mol

Heavy Atom Count

14

UNII

5Y778HQU2S

Vapor Pressure

0.0000326 [mmHg]

Dates

Modify: 2023-11-23

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